

# Early-phase clinical trial results for AVA6000

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Faridoxorubicin |           |
| Cat. No.:            | B15611552       | Get Quote |

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of AVA6000

## Introduction

AVA6000 is an innovative, tumor-targeted chemotherapy agent developed by Avacta Therapeutics. It represents a novel approach to cancer treatment, designed to enhance the therapeutic index of doxorubicin, a potent and widely used anthracycline chemotherapy. The clinical utility of conventional doxorubicin is often constrained by dose-limiting toxicities, most notably cardiotoxicity and myelosuppression.[1] AVA6000 is a peptide drug conjugate (PDC) engineered using Avacta's proprietary pre|CISION $^{\text{TM}}$  platform. This platform modifies doxorubicin into a prodrug that remains inert in circulation until it reaches the tumor microenvironment (TME).[2] There, it is selectively activated by Fibroblast Activation Protein  $\alpha$  (FAP), an enzyme highly overexpressed in the stroma of many solid tumors, leading to the targeted release of active doxorubicin.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and the encouraging results from the early-phase clinical trials of AVA6000.

### **Core Mechanism of Action**

AVA6000's design leverages the differential expression of FAP between tumor and healthy tissues. FAP is a post-proline endopeptidase found on the surface of cancer-associated fibroblasts (CAFs), which are abundant in the supportive stroma of over 90% of epithelial cancers.[3] AVA6000 consists of a doxorubicin molecule linked to a specific peptide moiety, (pyridine-4-carbonyl)-D-Ala-L-Pro.[1][3] This peptide renders the doxorubicin molecule cell-impermeable and inactive.[5] Upon reaching the TME, the high concentration of FAP cleaves



the peptide linker, releasing the active doxorubicin directly at the site of the tumor.[4][6] This targeted activation aims to maximize the drug's anti-tumor activity while minimizing systemic exposure and associated toxicities.[7]



Click to download full resolution via product page

Caption: Mechanism of AVA6000 activation in the FAP-rich tumor microenvironment.

### **Preclinical Evaluation**



Before human trials, AVA6000 underwent extensive preclinical testing to validate its mechanism and safety profile.

## **Experimental Protocols: Preclinical**

- In Vitro Cytotoxicity: Human tumor cell lines were exposed to both AVA6000 and standard doxorubicin to compare their cytotoxic effects. The concentration required to inhibit cell growth was measured to determine the relative potency.[1][3]
- FAP Specificity Studies: The specificity of the peptide linker's cleavage by FAP was confirmed using fluorogenic analogues in FAP gene-knockout mice (Fap-/-), where cleavage was absent.[1][3]
- In Vivo Efficacy Studies: Patient-derived xenograft (PDX) models with varying levels of FAP expression were used. Mice were treated with AVA6000 or doxorubicin, and outcomes such as tumor volume and survival were monitored in a dose-dependent manner.[1][8]

## **Preclinical Data Summary**

The preclinical data strongly supported the intended design of AVA6000, demonstrating a significant reduction in off-target cytotoxicity and potent anti-tumor activity in FAP-high environments.



| Experiment Type                      | Key Finding                                                                                                      | Quantitative Result                                                                                                                    | Reference |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Cytotoxicity                | AVA6000 is<br>significantly less toxic<br>to human tumor cells<br>than doxorubicin<br>without FAP<br>activation. | 80 to 4,000-fold less cytotoxic compared to doxorubicin.                                                                               | [1][3][8] |
| In Vivo Efficacy (PDX<br>Models)     | AVA6000 significantly reduced tumor volume and increased survival in high-FAP tumors.                            | In an osteosarcoma PDX model, AVA6000 decreased tumor volume while doxorubicin had no significant effect.                              | [1][8]    |
| In Vivo<br>Pharmacokinetics<br>(Rat) | Following IV administration, plasma concentrations of AVA6000 and released doxorubicin were measured.            | Mean Cmax of AVA6000: 27,800 ng/mL (males), 20,600 ng/mL (females). Mean AUC for doxorubicin was significantly lower than for AVA6000. | [1]       |

# Phase 1 Clinical Trial Design (ALS-6000-101)

The first-in-human trial (NCT04969835) was an open-label study designed to assess the safety, pharmacokinetics, and preliminary efficacy of AVA6000 in patients with FAP-positive solid tumors.[6][9]

## **Experimental Protocols: Clinical**

- Study Design: The trial consists of two parts: Phase 1a, a dose-escalation phase, and Phase 1b, a dose-expansion phase.[10][11]
  - Phase 1a (Dose Escalation): Employed a standard 3+3 design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). Patients were



enrolled in cohorts receiving escalating doses of AVA6000.[9][10] Two dosing schedules were evaluated: once every three weeks (Q3W) and once every two weeks (Q2W).[12][13]

- Phase 1b (Dose Expansion): Upon determining the RP2D, patients are enrolled into specific tumor-type cohorts to further evaluate safety and efficacy.[10] Initial cohorts include salivary gland cancer, triple-negative breast cancer, and soft tissue sarcoma.[14]
   [15]
- Patient Population: Eligible participants were adults with locally advanced or metastatic FAP-positive solid tumors who had progressed on standard therapies.[16] Tumor types included sarcoma, pancreatic, breast, ovarian, and salivary gland cancers, among others.[11][16]
- Outcome Measures:
  - Primary: Evaluate the safety and tolerability of AVA6000, including the incidence of doselimiting toxicities and treatment-emergent adverse events (TEAEs).[6]
  - Secondary: Characterize the pharmacokinetic profile of AVA6000 and released doxorubicin, and assess preliminary anti-tumor activity using RECIST 1.1 criteria (ORR, DOR, PFS, OS).[8]



Click to download full resolution via product page

Caption: Workflow of the AVA6000 Phase 1a/1b clinical trial.

### **Clinical Trial Results**

As of the latest data cut-offs, the Phase 1a study has enrolled dozens of patients across multiple dose cohorts, demonstrating a favorable safety profile and encouraging signs of



clinical activity.[13][17]

## Pharmacokinetic (PK) Data

PK analysis confirmed the tumor-targeting mechanism of AVA6000, showing a high concentration of doxorubicin in the TME relative to the bloodstream.[17][18]

| PK Parameter                 | AVA6000<br>Administration                             | Comparison to Conventional Doxorubicin                                                                            | Reference |
|------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Doxorubicin<br>Concentration | Mean of 860 ng/gm in tumor biopsies.                  | Circulating free<br>doxorubicin in blood<br>was only 8.3 ng/mL,<br>indicating significant<br>tumor concentration. | [18]      |
| Peak Plasma Conc.<br>(Cmax)  | Cmax of released doxorubicin was significantly lower. | Reduced by 78-93% across dose cohorts.                                                                            | [18]      |
| Plasma Half-life (t1/2)      | The half-life of released doxorubicin was extended.   | Extended by approximately 40%.                                                                                    | [12][13]  |

## **Safety and Tolerability**

AVA6000 has been well-tolerated, even at doses significantly higher than the standard doxorubicin dose. A maximum tolerated dose has not been identified in either the Q3W or Q2W arms.[12][13] The safety profile shows a marked reduction in typical doxorubicin-related toxicities.[19]



| Adverse Event<br>(Grade 3-4) | AVA6000 Trial      | Historical Data<br>(Standard<br>Doxorubicin) | Reference |
|------------------------------|--------------------|----------------------------------------------|-----------|
| Severe Neutropenia           | 16.7% of patients  | 49% of patients                              | [17]      |
| Febrile Neutropenia          | 0% of patients     | 16.5% of patients                            | [17]      |
| Severe Cardiac Toxicity      | No events observed | A known dose-limiting toxicity               | [14][15]  |

## **Clinical Efficacy**

Encouraging signs of anti-tumor activity have been observed, particularly in patients with high FAP expression and in specific tumor types like salivary gland cancer and soft tissue sarcoma. [17][18]

Overall Efficacy (Across FAP-Positive Tumors)

| Dose Level | Tumor Type                                 | Best Response<br>(RECIST 1.1) | Details                                     | Reference |
|------------|--------------------------------------------|-------------------------------|---------------------------------------------|-----------|
| 160 mg/m²  | Undifferentiated<br>Pleomorphic<br>Sarcoma | Partial Response<br>(PR)      | -65% tumor reduction, duration of 6 months. | [18]      |
| 200 mg/m²  | Angiosarcoma                               | Mixed Response                | -22% reduction in sum of longest diameters. | [18]      |
| N/A        | Various                                    | Disease Control<br>Rate (DCR) | 50% at 12 weeks.                            | [18]      |

Efficacy in Salivary Gland Cancer (SGC) Cohort

Data from a cohort of heavily pre-treated SGC patients treated at higher doses showed robust and meaningful responses.[14][20]



| Metric                             | Result                                     | Details                                                     | Reference |
|------------------------------------|--------------------------------------------|-------------------------------------------------------------|-----------|
| Patient Cohort                     | 11 patients treated at or above 250 mg/m². | Median time of follow-<br>up was ~5 months.                 | [14]      |
| Confirmed Partial<br>Response (PR) | 1 patient                                  | >30% reduction in tumor diameters.                          | [14]      |
| Minor Responses<br>(MR)            | 4 patients                                 | 10% to 29% reduction in tumor diameters.                    | [14]      |
| Disease Control Rate (DCR)         | 91%                                        | Only one patient had disease progression.                   | [14]      |
| Progression-Free<br>Survival (PFS) | Median not yet reached                     | 9 of 11 patients were without progression and in follow-up. | [14]      |

### **Conclusion and Future Directions**

The early-phase clinical data for AVA6000 are highly promising. The results provide strong clinical proof-of-concept for the pre|CISION™ platform, demonstrating that FAP-activated targeted release of doxorubicin can deliver the chemotherapy agent effectively to the tumor while significantly improving its safety and tolerability profile.[17] The observed anti-tumor activity, especially the durable responses in heavily pre-treated patients with salivary gland cancer and soft tissue sarcoma, highlights the therapeutic potential of AVA6000.[14][18]

The ongoing Phase 1b expansion cohorts will provide further data on efficacy in specific indications.[15][21] These results will inform the design of a pivotal Phase 2 efficacy study, with the goal of providing a new, effective, and safer treatment option for patients with FAP-positive solid tumors.[19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. avacta.com [avacta.com]
- 2. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. avacta.com [avacta.com]
- 5. avacta.com [avacta.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. avacta.com [avacta.com]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Study Evaluating the Safety, Pharmacokinetics and Early Efficacy of AVA6000 in Solid Tumours | Fred Hutchinson Cancer Center [fredhutch.org]
- 12. Avacta Updates Phase 1 Data of AVA6000 at ESMO Congress, Showing Ongoing Durable Responses in Solid Tumors [synapse.patsnap.com]
- 13. Avacta Reports Updated Phase 1 Clinical Data of AVA6000 at the European Society for Medical Oncology (ESMO) Congress Demonstrating Multiple Ongoing, Durable Responses in Solid Tumors | Company Announcement | Investegate [investegate.co.uk]
- 14. avacta.com [avacta.com]
- 15. Avacta Announces Positive New Data from the AVA6000 Phase 1 trial Demonstrating Clinically Meaningful Tumor Shrinkage in Patients with Salivary Gland Cancers BioSpace [biospace.com]
- 16. mskcc.org [mskcc.org]
- 17. avacta.com [avacta.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pharmatimes.com [pharmatimes.com]
- 20. onclive.com [onclive.com]
- 21. Avacta Therapeutics reports salivary gland cancer drug trial results [clinicaltrialsarena.com]



To cite this document: BenchChem. [Early-phase clinical trial results for AVA6000].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15611552#early-phase-clinical-trial-results-for-ava6000]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com